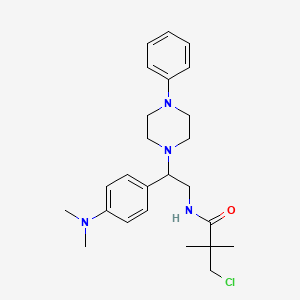

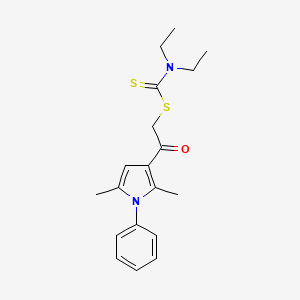

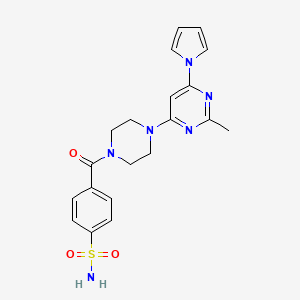

![molecular formula C23H22FN3O4S2 B2868251 N-{4-[1-(4-fluorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851780-79-5](/img/structure/B2868251.png)

N-{4-[1-(4-fluorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a pyrazole derivative, which is a class of compounds that have been found to possess a wide range of pharmacological activities . The presence of the pyrazole nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib (an anti-inflammatory), the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole (an analgesic), betazole (a H2-receptor agonist) and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using quantum mechanical calculations. These calculations can provide information about the compound’s electronic structure, including its molecular electrostatic potentials and highest occupied & lowest unoccupied molecular orbitals (HOMO-LUMO) .Chemical Reactions Analysis

The chemical reactivity of a compound can be inferred from its HOMO-LUMO energy gap. A small HOMO-LUMO energy gap indicates that the molecule is chemically reactive .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. For example, the melting point, boiling point, and molecular weight can be measured experimentally .Applications De Recherche Scientifique

Chemical Synthesis and Modification

- Sulfonylcarbamimidic azides, derived from sulfonyl chlorides, have been synthesized, showcasing the chemical versatility and reactivity of sulfonyl-based compounds similar to the one . These compounds have potential applications in various chemical syntheses (Norton et al., 1987).

Anticancer Potential

- Sulfonamide derivatives have been synthesized with different biologically active moieties, including pyrazol, thiophene, and pyridine, demonstrating significant in vitro anticancer activity. This indicates the potential of sulfonamide-based compounds in cancer research and therapy (Ghorab et al., 2015).

- Certain sulfonamide compounds have been found to exhibit strong inhibition of human carbonic anhydrases, a property that can be exploited in designing therapeutics for conditions like glaucoma, epilepsy, and certain cancers (Sapegin et al., 2018).

Enzyme Inhibition

- Some sulfonamide derivatives have shown potent inhibition of enzymes like carbonic anhydrase and acetylcholinesterase, suggesting their potential use in the treatment of diseases like Alzheimer's and certain cancers (Ozmen Ozgun et al., 2019).

Application in Tuberculosis Treatment

- The design and synthesis of sulfonamide compounds targeting Mycobacterium tuberculosis, with low cytotoxicity and potential for reduced drug-drug interaction, highlight another therapeutic application of such compounds (Chen et al., 2021).

Fluorination Techniques

- Techniques involving fluorination, such as the use of N-fluorobenzenesulfonimide, have been developed for the preparation of sulfonamides. These methods are significant for introducing fluorine atoms into sulfonamide molecules, potentially modifying their pharmacological properties (Li et al., 2018).

Crystallographic Studies

- Investigation of the crystal structures of closely related sulfonamides, including analysis of intermolecular interactions and packing patterns, is crucial for understanding the chemical behavior and potential applications of these compounds (Suchetan et al., 2016).

Mécanisme D'action

The mechanism of action of a compound often depends on its structure and the type of biological activity it exhibits. Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Orientations Futures

Propriétés

IUPAC Name |

N-[4-[2-(4-fluorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O4S2/c1-16-3-5-18(6-4-16)23-15-22(17-7-11-20(12-8-17)26-32(2,28)29)25-27(23)33(30,31)21-13-9-19(24)10-14-21/h3-14,23,26H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLAZIFWOYMSAEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

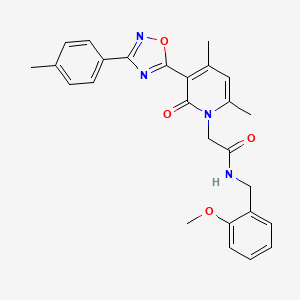

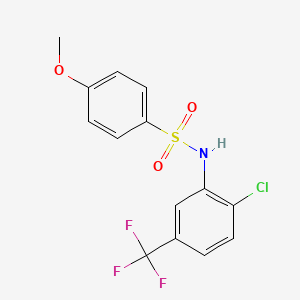

![8-((2,4-Difluorophenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2868172.png)

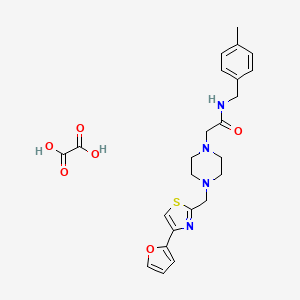

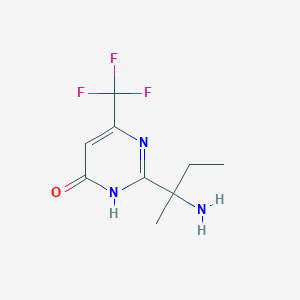

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2868186.png)

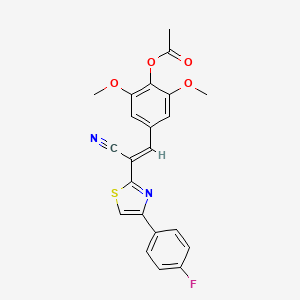

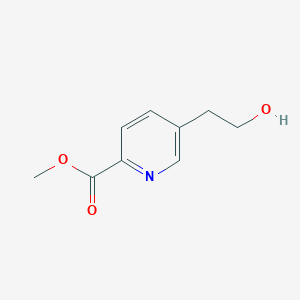

![2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2868187.png)

![3,4,5,6-tetrachloro-N-[2-(cyclopropylcarbamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2868191.png)